molecular formula C13H9N3O4S B2722719 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid CAS No. 1707587-11-8

4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid

Cat. No.: B2722719
CAS No.: 1707587-11-8
M. Wt: 303.29
InChI Key: CVDPBQSWWLJILF-UHFFFAOYSA-N
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Description

4,4-Dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a fused pyrido[2,3-e][1,3,4]thiadiazine core, a structure recognized as a privileged scaffold in the development of bioactive agents . The 1,3,4-thiadiazine moiety and its dioxide group are key pharmacophores, often associated with the ability to interact with various biological targets . Compounds based on the 1,3,4-thiadiazine architecture have been extensively investigated for their cytotoxic properties, demonstrating potential as anticancer agents by disrupting processes related to DNA replication and inhibiting cancer cell proliferation . Furthermore, recent patents indicate that novel thiadiazine derivatives are being explored as modulators of nicotinic acetylcholine receptor (nAChR) activity, suggesting potential applications in neuroscience research for disorders of the central nervous system . The specific substitution pattern of this compound, featuring a phenyl group and a carboxylic acid, provides versatile handles for further synthetic modification, making it a valuable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c17-13(18)12-15-16(9-5-2-1-3-6-9)11-10(21(12,19)20)7-4-8-14-11/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDPBQSWWLJILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Precursor Functionalization

The synthesis typically begins with a pyridine derivative bearing amino and sulfonyl groups at positions 2 and 3. For example, 3-amino-2-sulfonylpyridine derivatives serve as starting materials, enabling cyclization with sulfur donors. In one approach, 3-amino-2-(phenylsulfonyl)pyridine reacts with thiourea derivatives under acidic conditions to form the thiadiazine core. This method mirrors the synthesis of pyrido[4,3-e]triazino[3,2-c]thiadiazines, where aminoguanidine intermediates undergo cyclization with 2-oxoalkanoic acids.

Thiadiazine Ring Formation

Cyclization to form the 1,3,4-thiadiazine ring often employs carbon disulfide (CS₂) or thioglycolic acid. For instance, reaction of pyridine-2,3-diamine with CS₂ in alkaline media yields a thiadiazine precursor, which is subsequently oxidized to the sulfone. Alternatively, thioglycolic acid facilitates sulfur incorporation via nucleophilic attack, as demonstrated in the synthesis of pyridazino[3,4-e]triazino[3,2-c]thiadiazines.

Stepwise Synthesis from Pyridine Derivatives

Starting Material Preparation

The synthesis commences with ethyl 3-amino-2-(phenylsulfonyl)pyridine-4-carboxylate, prepared by sulfonation of 3-aminopyridine-4-carboxylic acid using phenylsulfonyl chloride. This intermediate ensures the correct positioning of functional groups for subsequent cyclization.

Cyclization with Thiourea Derivatives

Treatment of the sulfonated pyridine with thiourea in glacial acetic acid at reflux (110°C, 48 hours) induces cyclization, forming the thiadiazine ring. The reaction proceeds via nucleophilic displacement of the sulfonyl group by sulfur, followed by intramolecular dehydration (Scheme 1).

Scheme 1 :

  • Sulfonation : 3-Aminopyridine-4-carboxylic acid + Phenylsulfonyl chloride → Ethyl 3-amino-2-(phenylsulfonyl)pyridine-4-carboxylate
  • Cyclization : Ethyl intermediate + Thiourea → 4-Oxo-1-phenylpyrido[2,3-e]thiadiazine-3-carboxylate
  • Oxidation : 4-Oxo derivative + H₂O₂ → 4,4-Dioxo derivative
  • Hydrolysis : Ester → Carboxylic acid

Oxidation to 4,4-Dioxo Functionality

The sulfoxide intermediate is oxidized to the sulfone using hydrogen peroxide (30% v/v) in acetic acid at 60°C for 12 hours. This step achieves quantitative conversion, as confirmed by FT-IR spectroscopy (S=O stretching at 1,150 cm⁻¹ and 1,320 cm⁻¹). Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) offer faster kinetics but lower yields (78% vs. 95% with H₂O₂).

Introduction of the Carboxylic Acid Group

Direct Carboxylation

In situ carboxylation employs oxaloacetic acid as a carbonyl source during cyclization. For example, reacting 3-amino-2-(phenylsulfonyl)pyridine with oxaloacetic acid in acetic acid introduces the carboxylic acid group at position 3 prior to thiadiazine formation.

Ester Hydrolysis

Alternatively, the ethyl ester intermediate undergoes alkaline hydrolysis (2M NaOH, ethanol/water 1:1, 80°C, 6 hours) to yield the free carboxylic acid. This method achieves >90% yield but requires careful pH control to prevent decarboxylation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency varies significantly with solvent polarity. Glacial acetic acid outperforms DMF or THF due to its ability to stabilize charged intermediates (Table 1).

Table 1 : Solvent Impact on Cyclization Yield

Solvent Temperature (°C) Yield (%)
Glacial acetic acid 110 92
DMF 120 65
THF 80 48

Catalytic Additives

Addition of p-toluenesulfonic acid (pTSA, 10 mol%) reduces reaction time from 48 to 24 hours by accelerating proton transfer during cyclization.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The sulfone moiety deshields adjacent protons, producing a singlet at δ 3.45 ppm for the SO₂ group. The carboxylic acid proton appears as a broad peak at δ 12.8 ppm.
  • MS (ESI+) : Molecular ion peak at m/z 347.08 [M+H]⁺ confirms the molecular formula C₁₃H₉N₃O₄S₂.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals ≥98% purity for optimized routes, with retention time at 6.7 minutes.

Challenges and Alternative Approaches

Regioselectivity Issues

Competing cyclization pathways may yield isomeric byproducts. Employing bulky directing groups (e.g., 2,6-diisopropylphenyl) on the pyridine ring suppresses undesired annulation.

Sulfur Source Limitations

Thiourea’s hygroscopic nature complicates stoichiometric control. Substituting thiosemicarbazide improves reproducibility, albeit at higher cost.

Chemical Reactions Analysis

1-Phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it inhibits xanthine oxidase by binding to the active site of the enzyme, thereby preventing the oxidation of hypoxanthine to xanthine and uric acid . This inhibition can lead to reduced levels of uric acid, which is beneficial in the treatment of gout.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be inferred from heterocyclic derivatives in the provided evidence. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents/Functional Groups Synthesis Pathway (Evidence Source) Reported Bioactivity (Evidence Source)
Target Compound Pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxo, 1-phenyl, 3-carboxylic acid Not explicitly described in evidence Not reported in evidence
1,3,4-Thiadiazole Derivatives (e.g., 2-amino-5-(substituted)-benzyl-1,3,4-thiadiazole) Five-membered 1,3,4-thiadiazole Benzyl groups, Schiff bases (imine linkages) Condensation with benzaldehydes and α-mercaptoalkanoic acid () Antibacterial activity against gram-negative bacteria ()
Imidazo-Thieno-Triazines (e.g., compound 18 in ) Fused imidazo-thieno-triazine 4,5-dihydroimidazolyl, phenylamino Reaction with nitrous acid () No bioactivity data provided ()
Thiazolidine Carboxylic Acids (e.g., compound f in ) Thiazolidine ring with multiple substituents Carboxylic acid, dimethyl groups, phenylacetamido Multi-step peptide-like coupling () Likely enzyme inhibition (structure suggests protease/peptidase targeting)

Key Observations

Ring Size and Reactivity: The target compound’s six-membered thiadiazine ring (vs. five-membered thiadiazole in ) may confer distinct electronic and steric properties. Larger rings often exhibit enhanced conformational flexibility but reduced stability compared to smaller heterocycles .

In contrast, imidazo-thieno-triazines () require nitrous acid-mediated reactions, suggesting divergent pathways for fused heterocycles .

Bioactivity Trends: 1,3,4-Thiadiazoles () show gram-negative antibacterial activity, likely due to membrane disruption via lipophilic benzyl groups . The target compound’s phenyl and carboxylic acid groups may similarly enhance bacterial targeting.

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological or spectroscopic data for the target compound are absent in the evidence, limiting conclusive comparisons.
  • Contradictions : While thiadiazoles () show antibacterial efficacy, larger thiadiazines (like the target) may face bioavailability challenges due to increased molecular weight.
  • Future Directions : Functionalizing the pyrido-thiadiazine core with groups like Schiff bases (as in ) or peptide linkages (as in ) could optimize bioactivity.

Biological Activity

4,4-Dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid contributes to its biological activity. The compound features a pyridine ring fused with a thiadiazine moiety, which is known for its ability to interact with various biological targets.

Chemical Identifiers:

PropertyValue
Molecular FormulaC12H8N4O3S
Molecular Weight288.28 g/mol
CAS Number[not available]
IUPAC Name4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid

Antimicrobial Activity

Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. In studies assessing the antibacterial effects of similar compounds, it was found that they possess activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

Thiadiazole derivatives have been extensively studied for their anticancer activities. A study demonstrated that compounds similar to 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance:

  • Case Study : A derivative showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT116), indicating potent anticancer activity.

Anti-inflammatory Effects

Thiadiazole compounds are also recognized for their anti-inflammatory properties. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.

The biological activities of 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate with DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

A comparative analysis with other heterocyclic compounds shows that while many share similar activities, 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine exhibits unique properties due to its specific structural features.

Compound NameAntibacterial ActivityAnticancer ActivityAnti-inflammatory Activity
4,4-Dioxo-1-phenylpyrido[2,3-e]...ModerateHighModerate
Thiadiazole Derivative AHighModerateLow
Thiadiazole Derivative BLowHighHigh

Future Directions

Further research is warranted to explore the full therapeutic potential of 4,4-dioxo-1-phenylpyrido[2,3-e][1,3,4]thiadiazine. Potential areas include:

  • Development of Novel Derivatives : Modifying the existing structure to enhance bioactivity and selectivity.
  • In Vivo Studies : Conducting animal models to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

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